
4-(2-Nitrophenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitrophenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of a nitrophenyl group at the 4-position of the thiazole ring imparts unique chemical and biological properties to this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, leading to the formation of the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(2-Nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted thiazoles, and various functionalized compounds that retain the core structure of this compound.
科学研究应用
4-(2-Nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Nitrophenyl-1,3-thiazole: Similar structure but with different substitution patterns.
2-Nitrophenyl-1,3-thiazole: The nitro group is positioned differently, leading to distinct chemical properties.
1,3,4-Thiadiazole Derivatives: These compounds share the thiazole ring but have different substituents and biological activities.
Uniqueness
4-(2-Nitrophenyl)-1,3-thiazole is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in the design of new materials and pharmaceuticals with tailored properties.
属性
分子式 |
C9H6N2O2S |
|---|---|
分子量 |
206.22 g/mol |
IUPAC 名称 |
4-(2-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H |
InChI 键 |
PXDBFXCXULAJQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CSC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)


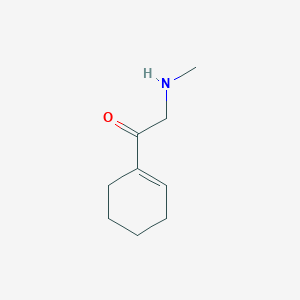
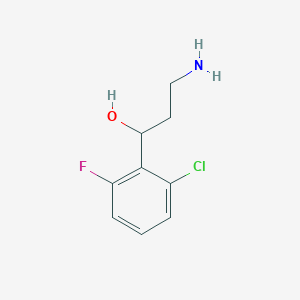
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
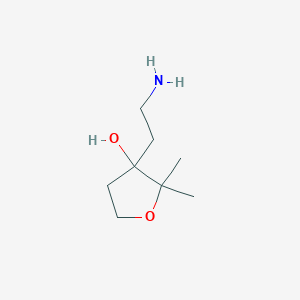
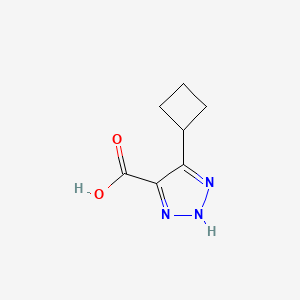
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)

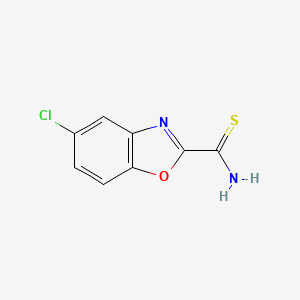
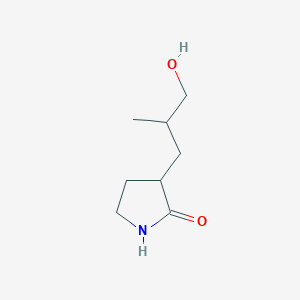
![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
